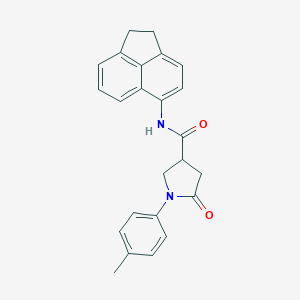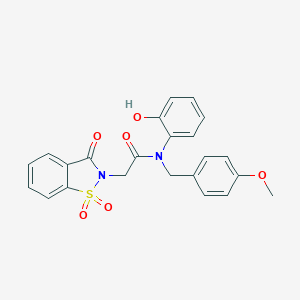![molecular formula C20H21N3O5S B278715 N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278715.png)
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide is a chemical compound that is commonly referred to as BPTES. It is a potent and selective inhibitor of glutaminase, an enzyme that plays a key role in cancer cell metabolism. BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies.
Mecanismo De Acción
BPTES selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of ATP, which is essential for cancer cell survival. By inhibiting glutaminase activity, BPTES decreases the production of ATP, leading to a decrease in cancer cell proliferation and survival.
Biochemical and physiological effects:
BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines. In addition to its effects on glutaminase activity, BPTES has also been shown to induce apoptosis in cancer cells. BPTES has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPTES is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. BPTES has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, BPTES has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on BPTES could focus on improving its solubility and half-life in vivo. In addition, BPTES could be used in combination with other cancer therapies to enhance its anti-tumor effects. Further studies could also investigate the potential of BPTES in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
BPTES can be synthesized using a two-step procedure. The first step involves the reaction of 2-aminophenol with 2-methylpropanoyl chloride to form N-(2-methylpropanoyl)anthranilic acid. The second step involves the reaction of N-(2-methylpropanoyl)anthranilic acid with 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl chloride to form BPTES. The yield of BPTES can be improved by using a purification step, such as column chromatography.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied in the field of cancer research, with promising results in preclinical studies. Glutaminase is an enzyme that plays a key role in cancer cell metabolism, and BPTES has been shown to selectively inhibit glutaminase activity in cancer cells. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. BPTES has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
Nombre del producto |
N-(3-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}phenyl)-2-methylpropanamide |
|---|---|
Fórmula molecular |
C20H21N3O5S |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2-methyl-N-[3-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]phenyl]propanamide |
InChI |
InChI=1S/C20H21N3O5S/c1-13(2)19(25)22-15-7-5-6-14(12-15)21-18(24)10-11-23-20(26)16-8-3-4-9-17(16)29(23,27)28/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
Clave InChI |
UPVBCQBQAFJBKI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B278638.png)


![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)

![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)